molecular formula C21H22ClN3O2S B2987349 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 886955-05-1

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No. B2987349
M. Wt: 415.94
InChI Key: JHDJKYQGRZSYQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds has been analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve coupling reactions and treatment with chloroethyl piperidine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as NMR and IR spectroscopy .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study conducted by Bektaş et al. (2007) involved the synthesis of novel compounds through the reaction of various ester ethoxycarbonylhydrazones with primary amines, including the synthesis of compounds related to the target chemical structure. The antimicrobial activities of these newly synthesized compounds were evaluated, revealing that some possessed good to moderate activities against tested microorganisms. This research highlights the potential application of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis for PPARpan Agonism

Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist, demonstrating the chemical's utility in therapeutic applications. The synthesis process, resulting in a potent agonist, underscores the relevance of such chemical structures in drug development, particularly in targeting peroxisome proliferator-activated receptors (PPARs), which play crucial roles in the regulation of metabolism (Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, & Wisowaty, 2006).

Antimicrobial Activity of Pyridine Derivatives

Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds with structural similarities to the target chemical. These derivatives showed variable and modest activity against bacterial and fungal strains, suggesting the potential of such structures in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).

Design and Synthesis for Anticancer Activity

Gudisela et al. (2017) designed, synthesized, and evaluated the anticancer activities of novel derivatives related to the target chemical structure. These compounds were tested against various human cancer cell lines, with some showing potent cytotoxic activities. The study indicates the promise of such chemical structures in cancer therapy, particularly through the inhibition of sirtuins as a possible mechanism of action (Gudisela, Srinivasu, Mulakayala, Bommu, Rao, & Mulakayala, 2017).

Supramolecular Assembly and Hydrogen Bonding

Chinthal et al. (2021) investigated the supramolecular assembly and hydrogen bonding capabilities of closely related compounds, focusing on their structural behavior in crystal form. The study provides insights into how such compounds could be utilized in designing materials with specific molecular assembly properties (Chinthal, Kavitha, Yathirajan, Foro, & Glidewell, 2021).

Future Directions

While the future directions for this specific compound are not mentioned in the retrieved papers, similar compounds have shown promise in the field of anti-inflammatory research . Further studies could focus on optimizing these compounds and evaluating their potential as therapeutic agents.

properties

IUPAC Name

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c1-27-17-9-8-16(22)20-19(17)23-21(28-20)25-13-11-24(12-14-25)18(26)10-7-15-5-3-2-4-6-15/h2-6,8-9H,7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDJKYQGRZSYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one

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